![molecular formula C16H14N2S B2613429 4-((2-Methylbenzyl)thio)quinazoline CAS No. 852366-97-3](/img/structure/B2613429.png)
4-((2-Methylbenzyl)thio)quinazoline
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Overview
Description
“4-((2-Methylbenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “4-((2-Methylbenzyl)thio)quinazoline” is not detailed in the available resources.Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including 4-((2-Methylbenzyl)thio)quinazoline, have been found to exhibit significant anti-cancer properties . Researchers have synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety .
Anti-Inflammatory Activity
Quinazoline derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Bacterial Activity
Quinazoline derivatives have shown anti-bacterial properties . This suggests that they could be used in the development of new antibiotics .
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications .
Anti-Viral Activity
Quinazoline derivatives have been found to exhibit anti-viral properties . This suggests that they could be used in the development of new antiviral drugs .
Anti-Diabetic Activity
Quinazoline derivatives have shown potential as anti-diabetic agents . For example, certain synthesized compounds containing quinazoline have been found to be potent inhibitors of glycogen synthase kinase (GSK-3), showing high hypoglycemic activity .
Anti-Oxidant Activity
Quinazoline derivatives have been found to have anti-oxidant properties . This suggests that they could be used in the development of new antioxidant drugs .
Anti-Hypertensive Activity
Quinazoline derivatives have shown potential as anti-hypertensive agents . This could potentially make them useful in the treatment of high blood pressure .
Mechanism of Action
Target of Action
The primary targets of 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives, a class to which this compound belongs, have been known to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The exact mode of action of 4-((2-Methylbenzyl)thio)quinazoline It’s worth noting that quinazoline derivatives have been found to inhibit the migration and colony formation of certain cancer cells . They can induce apoptosis in these cells by increasing the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Biochemical Pathways
The specific biochemical pathways affected by 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives have been found to bind tightly to the active pocket of egfr (epidermal growth factor receptor), a protein involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((2-Methylbenzyl)thio)quinazoline The adme data of similar quinazoline derivatives have been predicted and studied .
Result of Action
The molecular and cellular effects of 4-((2-Methylbenzyl)thio)quinazoline Similar quinazoline derivatives have been found to exhibit potent anti-proliferative activity against various human cancer cell lines .
properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMDUGITJFSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322712 |
Source
|
Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852366-97-3 |
Source
|
Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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